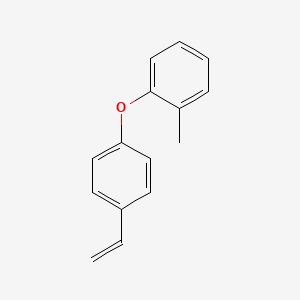
1-Methyl-2-(4-vinylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-vinylphenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group at the first position and a 4-vinylphenoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-vinylphenoxy)benzene can be synthesized through a multi-step process involving the formation of the vinylphenoxy group and its subsequent attachment to the benzene ring. One common method involves the reaction of 4-vinylphenol with 1-bromo-2-methylbenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can also undergo reduction to form ethyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products:
Nitration: Formation of nitro derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
1-Methyl-2-(4-vinylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-vinylphenoxy)benzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The benzene ring can undergo electrophilic substitution, affecting the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
- 1-Methyl-2-(4-ethoxyphenoxy)benzene
- 1-Methyl-2-(4-methoxyphenoxy)benzene
- 1-Methyl-2-(4-chlorophenoxy)benzene
Comparison: 1-Methyl-2-(4-vinylphenoxy)benzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. In contrast, compounds with ethoxy, methoxy, or chloro substituents exhibit different chemical behaviors and applications. The vinyl group enhances the compound’s utility in polymer chemistry and material science, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
1-ethenyl-4-(2-methylphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-13-8-10-14(11-9-13)16-15-7-5-4-6-12(15)2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVDXRFOHWZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














